H-Phe-Phe-Phe-Phe-Phe-OH
Description
Significance of Short Peptides and Oligo-Phenylalanine Homopeptides in Self-Assembly Research
Short peptides, typically consisting of fewer than 15 amino acids, have emerged as powerful building blocks in supramolecular science for several reasons. researchgate.net Their relative simplicity, ease of synthesis, and inherent biocompatibility and biodegradability make them attractive for creating functional nanomaterials. mdpi.combeilstein-journals.org These peptides can be designed to self-assemble into a wide array of well-defined nanostructures, including nanofibers, nanotubes, nanovesicles, and hydrogels, by programming the amino acid sequence. mdpi.combilkent.edu.tr The self-assembly process is governed by a delicate balance of non-covalent interactions, such as hydrogen bonding between peptide backbones, electrostatic interactions, van der Waals forces, and hydrophobic effects. beilstein-journals.orgbilkent.edu.tr
Within this class of molecules, oligo-phenylalanine homopeptides are of particular interest due to the significant role of aromatic interactions. Current time information in Merrimack County, US.researchgate.net The phenyl rings of the phenylalanine residues facilitate π-π stacking, a directional and stabilizing force that, in conjunction with backbone hydrogen bonds, drives the formation of highly ordered β-sheet structures. rsc.orgcsic.es These β-sheets then serve as the fundamental units that hierarchically assemble into larger nano-architectures. rsc.org The study of these aromatic-rich peptides provides a simplified model for understanding more complex biological aggregation phenomena, such as the formation of amyloid fibrils implicated in various diseases. Current time information in Merrimack County, US.researchgate.net The insights gained are instrumental in designing novel biomaterials for applications ranging from tissue engineering and drug delivery to bioelectronics. mdpi.comnih.gov
Overview of H-Phe-Phe-Phe-Phe-Phe-OH within the Phenylalanine Homopeptide Family (F-X, X=1-6)
The self-assembly behavior of oligo-phenylalanine (F-X) is highly dependent on the number of repeating phenylalanine units (X). researchgate.net As the chain length increases, the interplay between terminal charge repulsion, backbone hydrogen bonding, and side-chain π-π stacking interactions changes, leading to a diversity of resulting nanostructures. acs.org A significant challenge in studying the longer, more hydrophobic members of this family, such as tetraphenylalanine (F4) and pentaphenylalanine (F5), is their poor solubility in common solvents. researchgate.net However, methodologies using solvents like acetic acid or hexafluoroisopropanol (HFIP) followed by a solvent-switch have enabled the exploration of their self-assembly. researchgate.net
The family of uncapped L-phenylalanine homopeptides (H-(Phe)ₓ-OH) exhibits a fascinating variety of self-assembled morphologies. The shortest member, phenylalanine itself (F1), can form fibrillar structures. nih.gov The dipeptide, H-Phe-Phe-OH (F2), is well-known for its ability to form highly stable and well-ordered nanotubes and microtubes. mdpi.comnih.gov The tripentapeptide, H-Phe-Phe-Phe-OH (F3), displays remarkable morphological diversity, assembling into structures such as nanoplates, helical ribbons, and toroids depending on the preparation conditions. acs.orgnih.gov Peptides with an even number of residues, like F2 and F4, tend to favor the formation of tubular and fibrillar structures. mdpi.com In contrast, F3, with an odd number of residues, shows a wider range of morphologies. mdpi.com
This compound (F5) aligns with the behavior of longer, highly hydrophobic oligophenylalanines. Research has shown that F5 can self-assemble into ordered, elongated, and autofluorescent structures. researchgate.net The longest characterized member, hexaphenylalanine (F6), has also been studied, with its assembly influenced by the charge states of its ends. researchgate.net The stability of these assemblies generally increases with the length of the peptide chain due to the greater contribution from π-π stacking interactions. csic.es The role of peptide length is therefore a critical parameter in the rational design of phenylalanine-based nanomaterials. researchgate.net
The following table summarizes the observed morphologies for the uncapped H-(Phe)ₓ-OH family, highlighting the influence of chain length on the resulting supramolecular structures.
| Peptide (Abbreviation) | Number of Residues (X) | Observed Nanostructures |
| H-Phe-OH (F1) | 1 | Fibrils, Flakes nih.gov |
| H-Phe-Phe-OH (F2) | 2 | Nanotubes, Microtubes, Vesicles mdpi.comnih.gov |
| H-Phe-Phe-Phe-OH (F3) | 3 | Nanoplates, Helical Ribbons, Toroids acs.orgnih.gov |
| H-Phe-Phe-Phe-Phe-OH (F4) | 4 | Tubular and Fibrillar Structures mdpi.com |
| This compound (F5) | 5 | Elongated, Ordered Structures researchgate.net |
| H-Phe-Phe-Phe-Phe-Phe-Phe-OH (F6) | 6 | Varied assemblies based on terminal charges researchgate.netresearchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H47N5O6/c46-36(26-31-16-6-1-7-17-31)41(51)47-37(27-32-18-8-2-9-19-32)42(52)48-38(28-33-20-10-3-11-21-33)43(53)49-39(29-34-22-12-4-13-23-34)44(54)50-40(45(55)56)30-35-24-14-5-15-25-35/h1-25,36-40H,26-30,46H2,(H,47,51)(H,48,52)(H,49,53)(H,50,54)(H,55,56) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUHACPEXSVYDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H47N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409359 | |
| Record name | Penta-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
753.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65757-10-0 | |
| Record name | Penta-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Supramolecular Self Assembly Mechanisms of H Phe Phe Phe Phe Phe Oh
Fundamental Intermolecular Forces Driving Oligo-Phenylalanine Self-Assembly
The self-assembly of H-Phe-Phe-Phe-Phe-Phe-OH is not dictated by a single force but rather by a synergistic combination of several non-covalent interactions. nih.gov These interactions, though individually weak, collectively provide the thermodynamic impetus for the peptide monomers to organize into stable, higher-order structures. The primary forces at play include aromatic π-π stacking, inter-peptide hydrogen bonding, hydrophobic interactions, electrostatic forces, and van der Waals forces. nih.gov
Aromatic π-π Stacking Interactions
A defining characteristic of oligo-phenylalanines is the prevalence of aromatic phenyl rings in their side chains. These rings are capable of engaging in π-π stacking interactions, a significant driving force for the self-assembly process. nih.gov These interactions arise from the electrostatic attraction between the electron-rich π-orbitals of one aromatic ring and the electron-poor σ-framework of another. colostate.edu In the context of this compound, the multiple phenyl groups along the peptide backbone can stack in either a parallel-displaced or a T-shaped (edge-to-face) geometry, both of which are energetically favorable. colostate.edu The parallel-displaced arrangement involves a partial overlap of the rings, while the T-shaped conformation positions the edge of one ring towards the face of another. colostate.edu These interactions are crucial in dictating the directionality and stability of the resulting assemblies, often leading to the formation of fibrillar or tubular nanostructures. nih.govupc.edu Molecular dynamics simulations and experimental studies on shorter phenylalanine oligomers have provided insights into the energetics of these interactions. nih.govresearchgate.netresearchgate.net
| Interaction Geometry | Typical Inter-ring Distance (Å) | Stabilization Energy (kcal/mol) | Reference |
|---|---|---|---|
| T-shaped (Edge-to-Face) | ~4.5 - 5.5 | -2 to -7.3 | nih.govnih.gov |
| Parallel-displaced | ~3.4 - 3.8 | -1 to -3 | colostate.edunih.gov |
Hydrophobic Interactions and Core Formation
The phenylalanine side chain, consisting of a benzyl (B1604629) group, is predominantly hydrophobic. In an aqueous environment, the hydrophobic effect drives the aggregation of these nonpolar side chains to minimize their contact with water molecules. nih.gov This leads to the formation of a hydrophobic core within the self-assembled structure, where the phenyl rings are sequestered from the aqueous surroundings. nih.govnih.gov This process is entropically favorable as it releases ordered water molecules from the hydration shells of the nonpolar groups. nih.gov The clustering of the five phenyl groups of this compound is a powerful driving force for its self-assembly, contributing significantly to the stability of the final supramolecular entity. researchgate.net
Electrostatic Interactions (Terminal Charges and Ionic Strength)
At neutral pH, this compound exists as a zwitterion, with a positively charged N-terminal amino group (NH3+) and a negatively charged C-terminal carboxyl group (COO-). nih.gov These terminal charges can engage in electrostatic interactions, such as the formation of salt bridges (head-to-tail interactions), which can play a significant role in the initial stages of self-assembly and in stabilizing the final structure. nih.govnih.gov However, the influence of these electrostatic interactions can be modulated by the surrounding environment, such as the pH and ionic strength of the solution. nih.govrsc.org At high or low pH, the net charge on the peptide changes, leading to increased electrostatic repulsion that can hinder or alter the self-assembly process. nih.govrsc.org Conversely, the presence of counter-ions in the solution can screen the electrostatic repulsions, thereby promoting aggregation. researchgate.net
Role of Oligopeptide Chain Length in Self-Assembly Processes
The length of the oligo-phenylalanine chain is a critical determinant of its self-assembly behavior. nih.gov As the number of phenylalanine residues increases from di- to tri- and longer oligomers, several key factors influencing self-assembly are altered. The increased number of aromatic side chains enhances the potential for π-π stacking and hydrophobic interactions. cam.ac.uk Similarly, the longer peptide backbone provides more sites for inter-peptide hydrogen bonding.
Studies comparing phenylalanine (Phe), diphenylalanine (Phe2), and triphenylalanine (Phe3) have shown that the propensity for aggregation, as indicated by the critical monomer concentration, increases significantly with chain length. cam.ac.ukcam.ac.uk This is attributed to the larger decrease in free energy upon aggregation for longer peptides. cam.ac.uk While the fundamental driving forces remain the same, their relative contributions and the resulting morphology of the self-assembled structures can vary with chain length. For instance, diphenylalanine is well-known to form nanotubes, whereas triphenylalanine can form planar, plate-like nanostructures. nih.gov Longer oligomers like tetra-phenylalanine (FFFF) have also been observed to form tubular structures, though with reduced surface regularity compared to their shorter counterparts, which is attributed to increased conformational flexibility. nih.gov It is therefore expected that this compound would exhibit a high propensity for self-assembly, likely forming complex and potentially hierarchical structures.
| Oligopeptide | Observed Self-Assembled Morphologies | Relative Aggregation Propensity | Reference |
|---|---|---|---|
| H-Phe-OH (F1) | Fibrillar aggregates | Low | cam.ac.uk |
| H-Phe-Phe-OH (F2) | Nanotubes, nanovesicles | Moderate | nih.govmdpi.com |
| H-Phe-Phe-Phe-OH (F3) | Plate-like nanostructures | High | nih.govcam.ac.uk |
| H-Phe-Phe-Phe-Phe-OH (F4) | Microtubes | Very High (inferred) | nih.gov |
| This compound (F5) | Hierarchical structures (predicted) | Highest (inferred) | nih.gov |
Influence of N- and C-Terminal Capping Groups
The chemical modification of the N- and C-termini of peptides, known as capping, profoundly influences their self-assembly mechanisms and the resulting morphologies. mdpi.com For the uncapped this compound, the terminal amino (-NH3+) and carboxylate (-COO-) groups can form stabilizing head-to-tail electrostatic interactions. mdpi.com However, capping these termini with specific chemical groups alters the balance of non-covalent forces, leading to different assembly pathways and structures.
Fmoc (9-fluorenylmethyloxycarbonyl) and OFm (9-fluorenylmethyl ester): The fluorenyl moiety in Fmoc (N-terminus) and OFm (C-terminus) is highly aromatic and significantly promotes π–π stacking and hydrophobic interactions. mdpi.com Studies on shorter Phe-homopeptides (from two to four residues) capped with these groups have shown a dramatic shift in assembly behavior compared to their uncapped counterparts. mdpi.com The combination of the aromatic capping groups with the phenyl side chains of the Phe residues leads to rapid self-assembly kinetics. mdpi.com For a peptide like Fmoc-F4-OFm, the increased number of aromatic rings promotes dendritic morphologies, indicating that the influence of these capping groups becomes more pronounced with increasing peptide length. mdpi.com It is therefore anticipated that capping this compound with Fmoc and/or OFm would lead to highly stable, ordered nanostructures driven primarily by extensive aromatic interactions.
Pyrene (B120774) and Naphthalene (B1677914): Pyrene and naphthalene are other polycyclic aromatic hydrocarbons used as capping groups to modulate peptide self-assembly. rsc.orgnih.gov These chromophores can introduce unique photophysical properties into the resulting nanomaterials and strongly influence the packing modes of the peptides. Research has shown that even minor structural differences between capping groups, such as pyrene versus naphthalene, can dictate the self-assembly mechanism (e.g., cooperative vs. isodemic) and the packing arrangement (parallel vs. antiparallel), even when the final morphologies appear similar. rsc.org Molecular dynamics simulations on naphthalene-capped dipeptides revealed that the 1-naphthoyl group can facilitate higher-order π–π stacking compared to the 2-naphthylacetyl group, leading to the formation of stronger hydrogels at lower concentrations. nih.gov This highlights the subtle yet critical role of the capping group's geometry in directing assembly.
The table below summarizes the expected influence of different aromatic capping groups on the self-assembly of phenylalanine-based peptides.
| Capping Group | Primary Driving Interaction | Expected Effect on H-(Phe)5-OH Assembly |
| None (Uncapped) | Electrostatic (head-to-tail), H-bonding, π-π stacking | Formation of structures like nanotubes stabilized by a network of interactions. mdpi.com |
| Fmoc/OFm | π-π stacking, Hydrophobic interactions | Rapid assembly into highly ordered and stable structures; potential for complex morphologies like dendrites. mdpi.com |
| Pyrene/Naphthalene | π-π stacking, Hydrophobic interactions | Strong promotion of self-assembly, with potential to control packing and mechanism (cooperative/isodemic). rsc.orgnih.gov |
Capping the termini of this compound fundamentally alters the electrostatic profile of the peptide. The uncapped peptide is zwitterionic at neutral pH, possessing a positively charged N-terminus and a negatively charged C-terminus. These charges can lead to strong intermolecular electrostatic repulsion, which can hinder aggregation, or they can form favorable head-to-tail interactions that stabilize certain structures. mdpi.comnih.gov
When capping groups are introduced, these terminal charges are neutralized. For example, an N-terminal Fmoc group and a C-terminal OFm group render the peptide uncharged. mdpi.com This has two major consequences:
Elimination of Electrostatic Repulsion: The removal of net charges drastically reduces intermolecular electrostatic repulsion, allowing peptides to approach each other more closely. nih.gov This facilitates aggregation driven by other, weaker non-covalent forces.
Dominance of Aromatic Interactions: With electrostatic forces minimized, π–π stacking between the aromatic capping groups and the phenylalanine side chains becomes the predominant driving force for self-assembly. acs.orgmdpi.com This shift often leads to the formation of structures with a high degree of order, such as flat nanotapes or fibrils, rather than the curved or twisted morphologies sometimes favored by uncapped peptides due to charge repulsion. nih.gov
In essence, capping serves as a molecular switch, turning off the influence of terminal electrostatic interactions and amplifying the role of aromatic and hydrophobic forces in directing the supramolecular organization. mdpi.comnih.gov
Environmental and Incubation Condition Modulators
The self-assembly of this compound is not solely dependent on its molecular structure but is also exquisitely sensitive to its environment. mdpi.comrsc.org Factors such as the solvent system, pH, and peptide concentration can be precisely controlled to guide the assembly process toward desired nanostructures.
The choice of solvent plays a critical role in mediating the non-covalent interactions that govern peptide self-assembly. Solvents can influence peptide conformation and solubility, thereby dictating the kinetic and thermodynamic pathways of aggregation.
HFIP:water: 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) is a common solvent used to dissolve amyloidogenic peptides by breaking down pre-existing aggregates. The self-assembly of Phe-homopeptides is often initiated by diluting a concentrated HFIP stock solution with water. mdpi.com The ratio of HFIP to water is crucial. At very high water content (e.g., 1:99 HFIP:water), the peptide concentration is low, and the high polarity of the medium strongly promotes the aggregation of the hydrophobic peptides, often leading to the formation of nanofibers. mdpi.com
Organic Solvents and Mixed Solutions: The self-assembly of phenylalanine peptides can proceed in various organic solvents (e.g., methanol (B129727), ethanol, chloroform) and their mixtures with water. mdpi.com The properties of the solvent, such as polarity and its ability to form hydrogen bonds, directly impact the hydrophobic and aromatic interactions between peptide molecules. For instance, less polar solvents may weaken hydrophobic interactions, potentially leading to different assembled morphologies compared to those formed in highly aqueous environments.
For the uncapped this compound, pH is a powerful external trigger to control self-assembly. rsc.orgacs.org The protonation state of the N-terminal amine and C-terminal carboxylic acid groups is directly dependent on the pH of the solution.
At Low pH (Acidic): Both the N-terminus (-NH3+) and the C-terminus (-COOH) are protonated. This results in a net positive charge on the peptide, leading to strong electrostatic repulsion between molecules and inhibiting assembly. acs.org
At High pH (Basic): The N-terminus is deprotonated (-NH2), and the C-terminus is also deprotonated (-COO-). This imparts a net negative charge, again causing electrostatic repulsion that hinders aggregation.
By shifting the pH of a peptide solution from a high or low value (where the peptide is soluble and monomeric) to a pH near its pI, self-assembly can be initiated in a controlled manner. acs.orgnih.gov This pH-switching mechanism is a common strategy for forming peptide-based hydrogels. acs.org Energetic analysis suggests that while van der Waals interactions are the primary driver for the aggregation of phenylalanine peptides, electrostatic interactions, modulated by pH, are crucial in determining the final shape of the assembled nanostructures. rsc.org
The concentration of the peptide building block is a critical parameter that influences the kinetics and hierarchy of self-assembly. mdpi.comrsc.org The formation of higher-order structures is often a concentration-dependent phenomenon.
Studies on self-assembling peptides have revealed a sequential assembly pathway as concentration increases: Random Coil → Short Tapes → Ribbons → Fibrils → Fibers acs.org
There exist well-defined critical concentrations for the transition from one structural form to the next. acs.org Below a certain critical aggregation concentration, the peptide remains as soluble monomers. Above this threshold, assembly into initial structures (like short tapes) begins. As the total peptide concentration is further increased, these initial assemblies associate to form more complex, hierarchical structures. acs.org For instance, at a very low concentration (e.g., 0.05 mg/mL) in a high-water-content solvent, capped phenylalanine peptides might form small aggregates of nanofibers, whereas higher concentrations could lead to the formation of extensive networks resulting in hydrogels. mdpi.com
The table below outlines the general effects of environmental modulators on the self-assembly of uncapped this compound.
| Modulator | Condition | Primary Effect | Resulting Assembly State |
| Solvent | High Water Content (e.g., HFIP:water 1:99) | Increased hydrophobic effect | Promotes aggregation into nanofibers/fibrils. mdpi.com |
| Organic Solvents | Altered hydrophobic/H-bonding interactions | Can lead to different morphologies compared to aqueous systems. mdpi.com | |
| pH | Low pH (acidic) | Net positive charge, electrostatic repulsion | Monomeric, soluble. acs.org |
| High pH (basic) | Net negative charge, electrostatic repulsion | Monomeric, soluble. | |
| Near Isoelectric Point (pI) | Zwitterionic, minimal net charge | Self-assembly into ordered nanostructures. nih.gov | |
| Concentration | Low (but above critical conc.) | Nucleation and growth of primary structures | Formation of initial aggregates like short tapes or nanofibers. mdpi.comacs.org |
| High | Hierarchical association of primary structures | Formation of higher-order structures like ribbons, fibrils, and hydrogel networks. acs.org |
Temperature Effects on Self-Assembly and Structural Stabilization
Temperature is a critical parameter that profoundly influences the self-assembly and disassembly of phenylalanine-based peptides, governing the stability and morphology of the resulting supramolecular structures. For instance, studies on the diphenylalanine (FF) peptide, a core recognition motif, demonstrate that its self-assembly is a thermoreversible process. nih.gov The peptide can be dissolved in certain solvents at elevated temperatures (e.g., 90°C) to form a clear solution, and upon cooling to a lower temperature (e.g., 25°C), it self-assembles into well-defined nanostructures like nanowires. nih.gov This process of assembly and disassembly can be repeated, indicating a distinct role of temperature in modulating the intermolecular interactions that drive the formation of these ordered architectures. nih.gov
The thermal stability of these self-assembled structures is significant. Diphenylalanine peptide nanotubes have been shown to preserve their secondary structure in aqueous solutions at temperatures up to 90°C. researchgate.net Further analysis using thermogravimetric analysis (TGA) has revealed that these peptide nanotubes exhibit durability at even higher temperatures in dry conditions, indicating a higher thermal stability compared to non-assembling peptide counterparts like dialanine. researchgate.net This stability is crucial for the potential application of these materials in various technological fields. researchgate.net
The transition between different assembled forms can also be temperature-dependent. In specific solvents like isopropanol, diphenylalanine initially forms nanofibers and an organogel upon cooling, which can then transform into more crystalline structures like flakes or nanowires at a higher temperature (25°C). nih.gov This highlights that temperature not only triggers the assembly but also mediates the structural transitions between different morphologies. nih.gov
| Condition | Observation | Resulting Structure |
|---|---|---|
| Heating to 90°C in acetonitrile | Dissolution of peptide | Clear solution (monomers) |
| Cooling to 25°C from 90°C | Self-assembly | Crystalline nanowires |
| Reheating to 90°C | Disassembly | Clear solution (monomers) |
| Heating in aqueous solution | Structural integrity maintained up to 90°C | Stable nanotubes |
| Cooling from 90°C to 25°C in isopropanol | Initial self-assembly | Nanofibers and organogel |
| Aging at 25°C in isopropanol | Structural transition | Crystalline flakes/nanowires |
Self-Assembly Kinetics and Thermodynamics
The self-assembly of phenylalanine-containing peptides is governed by a delicate balance of kinetic and thermodynamic factors. The process can be understood as a phase transition, often involving nucleation and subsequent growth of ordered aggregates from a solution of soluble monomers. nih.govcam.ac.uk
Thermodynamically, the stability of the assembled state relative to the soluble state is a key driving force. For phenylalanine-based systems, a critical concentration (or solubility) exists, which represents the concentration of soluble monomers in equilibrium with the aggregated, fibrillar phase. cam.ac.uknih.gov Above this concentration, the aggregated state is thermodynamically more stable. Studies comparing Phenylalanine (Phe), Diphenylalanine (Phe2), and Triphenylalanine (Phe3) have shown that the solubility decreases as the peptide chain length increases. cam.ac.uk This suggests that the stability of the assembled state increases with the length of the peptide, which is primarily attributed to the decreased solubility of the longer peptides rather than a significant change in the stability of the fibril itself per monomer. cam.ac.uk
The kinetics of self-assembly describe the rate and mechanism of fibril formation. This process is often characterized by a nucleation-dependent polymerization mechanism. There is typically a lag phase, during which stable nuclei are formed, followed by a rapid elongation phase where monomers are added to the ends of the growing fibrils. Monitoring the process via turbidity or spectroscopy can reveal these distinct kinetic phases. researchgate.net For instance, the gelation of Fmoc-Phe-Phe has been shown to be associated with a first-order phase transition involving the nucleation and growth of elongated crystalline structures. nih.gov
| Compound | Solubility (cs) in PBS, pH 7.4, 25°C |
|---|---|
| Phe | ~102 mM |
| Phe-Phe (Phe2) | ~101 mM |
| Phe-Phe-Phe (Phe3) | ~100 mM |
Understanding both the thermodynamic driving forces (e.g., solubility, fibril stability) and the kinetic pathways (e.g., nucleation, elongation) is essential for controlling the self-assembly of this compound into desired nanostructures with specific properties. cam.ac.uk
Structural Elucidation and Morphological Characterization of H Phe Phe Phe Phe Phe Oh Assemblies
Microscopic and Imaging Techniques for Morphological Analysis
A suite of high-resolution microscopy techniques is employed to visualize the morphology of peptide assemblies, providing critical insights into their structural organization and assembly mechanisms. mdpi.com These methods allow for direct observation of the size, shape, and surface features of the nanostructures formed by the F5-peptide.
Transmission Electron Microscopy (TEM) is a powerful tool for obtaining high-resolution, two-dimensional images of nanostructures. researchgate.net In the study of phenylalanine-based peptides, TEM analysis reveals the formation of various morphologies. For instance, the dipeptide H-Phe-Phe-OH is known to self-assemble into well-ordered nanotubes. nih.gov TEM provides detailed information on the internal structure and fine details of these assemblies at the nanoscale. mdpi.com
Cryo-TEM, a variant of the technique where samples are flash-frozen in a hydrated state, offers even higher resolution (2–3 Å), allowing for the visualization of internal features without the artifacts that can be introduced by staining or dehydration. mdpi.com Studies on self-assembling peptide hairpins have utilized both negative-stain TEM and cryo-TEM to visualize the formation of sheets and nanoparticles. whiterose.ac.uk For F5-peptide assemblies, TEM is instrumental in characterizing the formation of nanofibers and potential spherical aggregates that may act as precursors in the hierarchical assembly process. nih.gov
Table 1: Morphological Features of Phenylalanine-based Peptide Assemblies Observed by TEM
| Peptide Sequence | Observed Morphology | Key Findings |
|---|---|---|
| H-Phe-Phe-OH | Nanotubes, Nanofibrils | Heterochiral peptides (D-Phe-L-Phe) form homogeneous 4 nm wide fibrils, unlike the heterogeneously sized microtubes of homochiral peptides. nih.govacs.org |
| Peptide Hairpins | Sheets, Nanoparticles | Proximally pinned peptides form closed nanoparticle structures, while distally pinned peptides form flat, unilamellar sheets. whiterose.ac.uk |
| H-Phe-Phe-Phe-Phe-OH | Nanofibers, Nanorods | Can generate vertically aligned, highly ordered 3D bionanostructures. medchemexpress.com |
FE-SEM studies of synthetic tripeptides have revealed remarkable morphological features, including the formation of self-assembled crystalline nanorods. researchgate.net In some cases, SEM images clearly show an upward orientation of these nanorods from a central nucleation point on the surface. researchgate.net For peptides designed to form scaffolds for tissue engineering, SEM is used to visualize the interwoven nanofiber networks, revealing details about fiber diameter and pore size, which are critical for applications like cell culture. nih.govresearchgate.net The analysis of H-Phe-Phe-Phe-Phe-Phe-OH assemblies with SEM and FE-SEM would provide crucial information on the surface texture and spatial organization of its bionanostructures. medchemexpress.com
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical images at the nanoscale under near-native conditions. mdpi.comnottingham.ac.uk It is particularly useful for characterizing the dimensions and time-dependent structural transformations of peptide assemblies. researchgate.net
AFM has been used to study the self-assembly of various peptides, revealing detailed information about their height, diameter, and morphology. For example, in studies of peptide hairpins, AFM was used to determine the size distribution of self-assembled nanoparticles, showing average heights and diameters and how these mature over 24 hours. whiterose.ac.uk Time-lapse AFM can track the structural evolution of phenylalanine-rich peptides, showing the transformation of aggregates over time. researchgate.net High-speed AFM (HS-AFM) can even visualize the dynamics of individual aggregates in real-time in a liquid environment, linking structure to kinetic details. nih.gov For F5-peptide assemblies, AFM would be used to measure the precise dimensions of nanofibers and sheets and to observe the kinetics of their formation. whiterose.ac.uknottingham.ac.uk
Table 2: Dimensional Analysis of Peptide Assemblies by AFM
| Peptide System | Structure | Average Height | Average Diameter | Time Point |
|---|---|---|---|---|
| pepHP–DTprox | Nanoparticles | 27 ± 22 nm | 101 ± 58 nm | 1 hour |
| pepHP–DTprox | Nanoparticles | 39 ± 38 nm | 104 ± 79 nm | 24 hours |
| pepHP–DTdist | Unilamellar Sheets | 5.6 ± 0.2 nm | N/A | 1 hour |
Data for pepHP peptides sourced from whiterose.ac.uk. Data for F5Y5 aggregates noted from researchgate.net.
Polarized Light Microscopy (POM) is an optical microscopy technique that utilizes polarized light to study materials with optically anisotropic properties. mdpi.com Anisotropic materials, which have a refractive index that depends on the polarization and propagation direction of light, are also known as birefringent. wikipedia.orgmicroscopyu.com
The formation of ordered, crystalline, or fibrillar structures, such as those in amyloid plaques, can lead to birefringence. wikipedia.org When stained with dyes like Congo Red, amyloid fibrils exhibit birefringence under polarized light, which is a hallmark of their cross-β-sheet structure. wikipedia.org This technique can be applied to the study of self-assembled F5-peptide structures. The observation of birefringence would provide strong evidence for the formation of highly ordered, supramolecular assemblies with a regular, repeating molecular arrangement. wikipedia.orgmicroscopyu.com
Spectroscopic and Diffraction Analyses for Molecular and Supramolecular Structure
While microscopy provides morphological information, spectroscopic and diffraction techniques are essential for elucidating the underlying molecular and supramolecular structures of the peptide assemblies.
Circular Dichroism (CD) spectroscopy is a widely used method for determining the secondary structure of peptides and proteins in solution. nih.gov It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. libretexts.org The resulting CD spectrum provides a signature of the peptide's secondary structure, such as α-helices, β-sheets, or random coils. libretexts.orgias.ac.in
For self-assembling peptides, CD spectroscopy is crucial for confirming the formation of β-sheet-rich structures, which are characteristic of amyloid-like fibrils. mdpi.com The CD spectrum of a β-sheet structure typically shows a negative band around 218 nm and a positive band around 195 nm. libretexts.org In contrast, α-helical structures exhibit negative bands at 222 nm and 208 nm, and a positive band at 193 nm. libretexts.org Studies on cyclic pentaphenylalanine have shown that anion binding can induce conformational changes detectable by CD spectroscopy, manifesting as a strong negative signal emerging at 230 nm. nih.gov The analysis of F5-peptide assemblies by CD spectroscopy is expected to reveal a strong β-sheet signature, confirming the intermolecular hydrogen bonding that drives the self-assembly process. frontiersin.orgosti.gov
Table 3: Characteristic CD Spectral Features for Peptide Secondary Structures
| Secondary Structure | Positive Band Wavelength (nm) | Negative Band Wavelength(s) (nm) |
|---|---|---|
| α-Helix | ~193 | ~208, ~222 |
| β-Sheet | ~195 | ~218 |
Data compiled from general findings in nih.govlibretexts.orgias.ac.in.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-invasive technique used to investigate the secondary structure of this compound assemblies, with a particular focus on identifying intermolecular hydrogen bonding and the formation of β-sheet structures. The analysis primarily centers on the amide I and amide II vibrational bands of the peptide backbone.
The amide I band, occurring in the 1600–1700 cm⁻¹ region, is mainly associated with the C=O stretching vibration of the peptide backbone. Its frequency is highly sensitive to the peptide's secondary structure. For β-sheet conformations, which are common in self-assembling phenylalanine derivatives, the amide I band typically appears as a strong, narrow absorption peak between 1620 and 1640 cm⁻¹. researchgate.net This characteristic low frequency is a hallmark of the extended, well-ordered hydrogen-bonding network found in amyloid-like fibrils. acs.org
The amide II band, found between 1510 and 1580 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. While also sensitive to secondary structure, it is often used to complement the analysis of the amide I region. The presence of strong hydrogen bonds, which are crucial for the stability of the β-sheets, causes a significant redshift (a shift to lower wavenumbers) and broadening of the O-H and N-H stretching vibrations, typically observed in the 3200-3400 cm⁻¹ region. nih.govnih.gov
By analyzing the precise position and shape of these bands, researchers can confirm the presence of β-sheet structures within the this compound assemblies and gain insight into the strength and arrangement of the intermolecular hydrogen bonds that stabilize the entire supramolecular architecture. researchgate.net
Below is a table summarizing typical FTIR absorption bands relevant to the analysis of peptide secondary structures.
| Amide Band | Wavenumber Range (cm⁻¹) | Vibrational Mode | Structural Interpretation |
| Amide I | 1620 - 1640 | C=O Stretch | Indicates β-sheet conformation |
| Amide II | 1510 - 1580 | N-H Bend & C-N Stretch | Confirms peptide backbone structure |
| N-H Stretch | 3200 - 3400 | N-H Stretch | Indicates intermolecular hydrogen bonding |
Spectrofluorimetry and Fluorescence Analysis
Spectrofluorimetry is utilized to probe the microenvironment of the this compound assemblies, leveraging the intrinsic fluorescence of the phenylalanine (Phe) residues. Phenylalanine possesses natural fluorescence (autofluorescence), although its quantum yield is relatively low compared to tryptophan or tyrosine. Nevertheless, its emission properties are highly sensitive to the local environment. nih.gov
When the pentapeptide molecules self-assemble, the phenylalanine side chains can become buried within the core of the fibrillar structures. This process leads to the formation of hydrophobic pockets, shielding the aromatic rings from the aqueous solvent. This transition from a polar (water-exposed) to a nonpolar (hydrophobic) environment typically results in a measurable change in the fluorescence signal, such as an increase in fluorescence intensity and a shift in the emission maximum (a blueshift).
By monitoring these changes, spectrofluorimetry can provide valuable information on:
Kinetics of Self-Assembly: Tracking the fluorescence intensity over time can elucidate the rate of aggregation and fibril formation.
Formation of Hydrophobic Pockets: The extent of the emission shift can indicate the degree of packing and the hydrophobicity of the core of the self-assembled structures. nih.gov
Conformational Changes: The fluorescence properties of phenylalanine are sensitive to the peptide's conformation, making it a useful probe for studying structural transitions during the assembly process. nih.gov
This technique allows for real-time, non-destructive analysis of the hydrophobic forces that are a primary driver for the self-assembly of this peptide.
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is an essential technique for the high-resolution structural elucidation of the supramolecular packing within ordered this compound assemblies. When the peptide self-assembles into highly ordered structures such as microcrystals or aligned nanofibers, XRD can provide precise atomic-level details of the molecular arrangement.
For this compound, XRD analysis would be expected to reveal:
Inter-strand distance: The spacing between adjacent peptide backbones within a β-sheet.
Inter-sheet distance: The spacing between stacked β-sheets.
Aromatic stacking: The distance and geometry of π-π interactions between the phenyl rings of the Phe residues.
Unit cell dimensions: The fundamental repeating unit of the crystal structure.
Even for less crystalline, fibrillar samples, Fiber XRD can yield characteristic diffraction signals that confirm the presence of repeating structural motifs, such as the cross-β pattern typical of amyloid-like fibrils. This pattern consists of a meridional reflection corresponding to the inter-strand spacing and an equatorial reflection corresponding to the inter-sheet spacing, confirming the β-sheet-rich nature of the fibrils. chemrxiv.org
Microbeam Synchrotron Radiation Infrared (SRIR) Spectroscopy
Microbeam Synchrotron Radiation Infrared (SRIR) Spectroscopy, also known as Synchrotron Radiation-based Fourier-Transform Infrared (SR-FTIR) spectromicroscopy, offers a significant enhancement over conventional FTIR for the analysis of this compound assemblies. The primary advantage of SRIR is its extremely bright, highly collimated infrared beam, which allows for diffraction-limited spatial resolution, enabling the chemical analysis of microscopic sample areas. nih.gov
This high spatial resolution is particularly valuable for studying peptide self-assembly, which can often result in morphologically heterogeneous samples containing a mixture of fibrils, oligomers, and amorphous aggregates. With SRIR, it is possible to:
Analyze Single Fibrils: Acquire high-quality IR spectra from individual fibrils or small clusters of fibrils to probe for structural variations within a sample.
Generate Chemical Maps: By raster-scanning the microbeam across a sample area, 2D chemical images can be generated. nih.gov These maps can visualize the distribution of different secondary structures (e.g., β-sheets vs. random coils) by plotting the intensity of the characteristic amide I band at each pixel. nih.gov
Study Nucleation and Growth: Investigate the chemical composition of nucleation sites and monitor structural changes as the assemblies grow, providing insights into the mechanism of fibrillogenesis.
SRIR provides a powerful tool to bridge the gap between the bulk structural information from conventional spectroscopy and the morphological details from microscopy, offering a spatially resolved chemical fingerprint of the this compound assemblies.
Rheological Characterization of Assembled Hydrogels
When this compound self-assembles at a sufficiently high concentration in an aqueous solution, it can form a hydrogel, which is a three-dimensional network of nanofibers that entraps water. Rheology is the study of the flow and deformation of matter, and it is used to quantify the mechanical properties of these peptide hydrogels.
Viscoelastic Behavior: Peptide hydrogels are viscoelastic materials, meaning they exhibit both solid-like (elastic) and liquid-like (viscous) properties. These properties are quantified using oscillatory rheology, where a small, oscillating strain or stress is applied to the sample. The key parameters measured are:
Storage Modulus (G'): Represents the elastic component and measures the energy stored per oscillation cycle. A high G' indicates a more solid-like, rigid gel.
Loss Modulus (G''): Represents the viscous component and measures the energy dissipated as heat per cycle. For a material to be considered a true gel, the storage modulus must be significantly greater than the loss modulus (G' > G''), and both moduli should be largely independent of the oscillation frequency. udel.edu
Thixotropy: Many peptide hydrogels, particularly those formed through non-covalent interactions, exhibit thixotropic behavior. Thixotropy is a time-dependent, shear-thinning property. acs.org When subjected to high shear stress (e.g., by shaking or injection through a syringe), the gel's viscosity decreases dramatically as the nanofiber network is disrupted, causing it to behave like a liquid (sol). researchgate.net Upon removal of the stress, the non-covalent interactions re-form, and the network structure recovers, allowing the material to return to its solid-like gel state. This shear-thinning and self-healing property is a critical characteristic for applications such as injectable biomaterials. acs.org This behavior is typically tested using step-strain rheological measurements, cycling between low and high strain to observe the breakdown and recovery of the G' and G'' values. acs.org
The table below presents hypothetical rheological data for a peptide hydrogel, illustrating typical viscoelastic and thixotropic properties.
Interactive Data Table: Rheological Properties| Rheological Test | Parameter | Value | Interpretation |
|---|---|---|---|
| Frequency Sweep | Storage Modulus (G') | 10,000 Pa | Dominantly elastic, solid-like behavior |
| Loss Modulus (G'') | 1,000 Pa | Minimal viscous behavior | |
| G' / G'' Ratio | 10 | Confirms stable gel structure | |
| Step-Strain (Low Strain) | G' | 10,000 Pa | Intact hydrogel network |
| Step-Strain (High Strain) | G' | 50 Pa | Shear-induced breakdown to sol state |
| Step-Strain (Recovery) | G' | 9,500 Pa | ~95% recovery of structure (Self-healing) |
Morphological Diversity of Self-Assembled Architectures
The self-assembly of this compound is driven by a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking of the aromatic side chains. The balance of these forces, influenced by external conditions such as concentration, pH, and solvent, can lead to a remarkable diversity of supramolecular architectures. nih.gov Phenylalanine and its short peptide derivatives are well-known for their ability to form a variety of nanostructures. nih.gov These can range from one-dimensional fibers and ribbons to more complex three-dimensional networks, showcasing the versatility of this simple building block. chemrxiv.org
Fibrillar Structures and Nanofibers
The most commonly observed morphology for self-assembling peptides like this compound is the nanofiber or fibrillar structure. nih.gov These are elongated, high-aspect-ratio nanostructures that form the fundamental building blocks of hydrogels.
Formation and Structure: These nanofibers are formed through the hierarchical assembly of the pentapeptide. Individual peptides first assemble via intermolecular hydrogen bonds to form β-sheets. These sheets then stack upon one another, stabilized by hydrophobic and π-π interactions between the dense array of phenyl rings, to grow into long protofilaments. Multiple protofilaments can then twist together to form mature nanofibers.
Characterization: The morphology of these structures is typically visualized using high-resolution microscopy techniques:
Transmission Electron Microscopy (TEM): Provides detailed images of individual fibers, allowing for the measurement of their width and persistence length.
Atomic Force Microscopy (AFM): Enables imaging of the fiber surface topography in a hydrated state and can be used to measure mechanical properties like stiffness. nih.gov
Studies on similar phenylalanine-based peptides have shown that these nanofibers can have diameters ranging from a few nanometers to tens of nanometers, corresponding to a specific number of stacked peptide layers, and can extend for many micrometers in length. nih.gov
Tubular Nanostructures (Nanotubes)
The formation of hollow tubular structures is a well-documented phenomenon for phenylalanine-based peptides. nih.gov The self-assembly into nanotubes is often a nucleation-driven process, resulting in highly ordered and hierarchical structures. cityu.edu.hk While much of the research has focused on diphenylalanine (FF), the principles of self-assembly extend to longer phenylalanine oligopeptides. These nanotubes can serve as templates for the creation of other nanomaterials, such as metallic nanowires. nih.gov The inherent biocompatibility and versatile chemical properties of peptide building blocks make these nanotubes promising for applications in biosensing, catalysis, and drug delivery. cityu.edu.hk
| Parameter | Description | References |
| Formation | Self-assembly driven by π-π stacking of phenyl rings and hydrogen bonding between peptide backbones. | nih.govcityu.edu.hk |
| Morphology | Hollow, cylindrical structures with diameters ranging from nanometers to micrometers. | cityu.edu.hk |
| Properties | Exhibit remarkable stiffness and may share structural properties with amyloid fibrils. | nih.gov |
Rod-like Aggregates
In addition to tubular structures, this compound and its shorter analogs can self-assemble into solid, rod-like aggregates. Coarse-grained molecular dynamics simulations of triphenylalanine (FFF) peptides, a shorter homolog, show the spontaneous formation of nanometer-sized nanorods with significant β-sheet content. rsc.orgresearchgate.net This is consistent with the structural properties of larger nano-plates characterized by FT-IR spectroscopy. rsc.orgresearchgate.net The self-assembly into these rod-like structures is primarily driven by side chain-side chain aromatic stacking interactions, with main chain-main chain interactions also playing a crucial role in defining the fine structure of the assemblies. rsc.org
| Feature | Observation | References |
| Structure | Solid, elongated aggregates. | rsc.orgresearchgate.net |
| Secondary Structure | Substantial β-sheet content. | rsc.orgresearchgate.net |
| Driving Forces | Aromatic stacking of side chains and main chain interactions. | rsc.org |
Spherical Objects and Nanospheres
Under specific conditions, phenylalanine oligopeptides can form spherical nanostructures. For instance, triphenylalanine (FFF) peptides have been shown to spontaneously assemble into solid, nanometer-sized nanospheres. rsc.orgresearchgate.net Unlike the hollow vesicles formed by diphenylalanine, these are solid structures. The formation of these nanospheres does not appear to proceed through an intermediate bilayer stage. rsc.orgresearchgate.net The peptides within these FFF nanostructures are predominantly aligned in an anti-parallel fashion, which allows for the formation of more extensive β-sheet-like structures compared to those formed by diphenylalanine. rsc.orgresearchgate.net Furthermore, dynamic transitions between super-helical fibers and nanospheres have been observed, which can be triggered by external stimuli such as redox reactions involving metal ion coordination. digitellinc.comdigitellinc.com
| Characteristic | Details | References |
| Assembly | Spontaneous formation into solid nanospheres. | rsc.orgresearchgate.net |
| Internal Structure | Predominantly anti-parallel β-sheet-like structures. | rsc.orgresearchgate.net |
| Transitions | Reversible morphological transition between super-helical structures and nanospheres. | digitellinc.comdigitellinc.com |
Hydrogel Networks
Self-assembling peptides, including those based on phenylalanine, are known to form hydrogels, which are three-dimensional networks of nanofibers that entrap large amounts of water. nycu.edu.twrsc.orgmdpi.com These hydrogels can be formed under physiological conditions and are often biocompatible, making them suitable for biomedical applications such as tissue engineering and drug delivery. nycu.edu.twrsc.orgjpt.com The formation of the hydrogel network is driven by non-covalent interactions, including π-π stacking and hydrogen bonding. rsc.org While much of the literature focuses on shorter, often N-terminally capped phenylalanine derivatives (e.g., Fmoc-Phe-Phe), the underlying principles of fibril formation and entanglement to create a hydrogel are applicable to longer sequences like this compound. The hydrophobic nature of the pentaphenylalanine sequence is expected to be a strong driver for self-assembly and hydrogelation. acs.org
| Property | Description | References |
| Mechanism | Formation of entangled fibrillar networks through self-assembly. | researchgate.net |
| Driving Forces | π-π interactions and hydrogen bonding are the major driving forces. | rsc.org |
| Applications | Potential as scaffolding material for biomedical applications due to biocompatibility. | nycu.edu.twrsc.org |
Dendritic-like Fibrils
Under certain self-assembly conditions, phenylalanine-based peptides can form highly ordered, multi-dimensional dendritic nanoarchitectures. For example, diphenylalanine has been shown to create such structures from an acidic buffer solution. nih.gov A proposed mechanism for the formation of dendritic structures involves a two-step process: first, the nucleation of pseudo-spherical particles through a diffusion-limited aggregation process, which predefines the dendritic geometry. Second, these pre-nucleated structures coalesce as more peptide molecules from the solution self-assemble onto their surfaces, leading to a continuous dendritic structure. nih.gov
| Formation Stage | Description | References |
| Step 1: Pre-nucleation | Diffusion-limited aggregation leads to the formation of pseudo-spherical particles, setting the dendritic pattern. | nih.gov |
| Step 2: Coalescence | Pre-nucleated structures grow and merge by incorporating more peptide molecules, forming a continuous dendritic fibril. | nih.gov |
Superhelical Structures and Dynamic Morphology Transitions
The formation of hierarchical superhelices is a complex self-assembly phenomenon observed in biological systems and mimicked in artificial peptide structures. rsc.org Photosensitive azobenzene conjugated phenylalanines have been designed to self-assemble into a variety of hierarchical superhelices, including dendritic superhelical nanofibers and double or triple superhelices. rsc.org While not directly on this compound, this demonstrates the capacity for phenylalanine-containing molecules to form such intricate structures.
A key finding is the dynamic and reversible transition between different morphologies. For instance, a biphenyl core symmetrically coupled with phenylalanine groups can form dynamic super-helices. digitellinc.comdigitellinc.com Notably, the coordination of carboxyl moieties with metal ions can trigger an in situ morphological transition between these super-helices and nanospheres, a process that can be regulated by redox reactions. digitellinc.comdigitellinc.com This dynamic behavior is crucial for potential applications where controlled changes in morphology are desired, such as in cell culture scaffolds that can induce cell release upon a morphological switch from a super-helix to nanospheres. digitellinc.com
| Structure | Formation Principle | Dynamic Behavior | References |
| Superhelices | Hierarchical self-assembly of phenylalanine-containing building blocks. | Can be influenced by solvent ratio and concentration. | rsc.org |
| Dynamic Transitions | Reversible transition between super-helical fibers and nanospheres. | Regulated by metal ion coordination and redox reactions. | digitellinc.comdigitellinc.com |
Computational and Theoretical Modeling of H Phe Phe Phe Phe Oh Self Assembly
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. While direct MD simulation studies on H-Phe-Phe-Phe-Phe-Phe-OH are not extensively available in the reviewed literature, valuable insights can be extrapolated from studies on shorter phenylalanine oligopeptides, such as diphenylalanine (FF) and triphenylalanine (FFF) nih.govnih.govresearchgate.net. These simulations provide a foundational understanding of the self-assembly process.
All-atom MD simulations, where every atom in the system is explicitly represented, offer a high-resolution view of peptide self-assembly. To overcome the time-scale limitations of conventional MD, methods like replica-exchange molecular dynamics (REMD) are employed to enhance sampling of the conformational space nih.gov.
In studies of shorter phenylalanine oligopeptides like FF and FFF, all-atom simulations have been performed using force fields such as CHARMM22 nih.gov. These simulations typically involve placing multiple peptide molecules in a simulation box with periodic boundary conditions to mimic a solution environment nih.gov. For instance, simulations of 12 FF or eight FFF peptides in a cubic box have been conducted to investigate their aggregation behavior nih.gov. Such simulations can be run for hundreds of nanoseconds to observe the initial stages of self-assembly nih.govresearchgate.net.
Table 1: Example Parameters for All-Atom MD Simulations of Phenylalanine Oligopeptides
| Parameter | Value | Reference |
| Force Field | CHARMM22 with CMAP corrections | nih.gov |
| System | 12 FF or 8 FFF peptides in a cubic box | nih.gov |
| Simulation Time | 0.4 µs (400 ns) | nih.govresearchgate.net |
| Method | Replica-Exchange Molecular Dynamics (REMD) | nih.gov |
To reduce the computational cost associated with explicitly modeling solvent molecules, implicit-solvent models are frequently used. These models represent the solvent as a continuous medium, which significantly accelerates the simulations. The Generalized Born with surface area (GBSA) or Generalized Born switching (GBSW) models are common choices for simulating peptide self-assembly nih.gov.
The use of an implicit-solvent model was crucial in extending the simulation times for FF and FFF peptides, allowing for the observation of aggregation and the formation of network-like structures nih.govnih.govresearchgate.net. These models effectively capture the hydrophobic effect, a major driving force for the self-assembly of amphiphilic molecules like this compound. Simulations have shown that these models can reproduce key experimental findings, such as the formation of β-sheet-rich structures nih.govresearchgate.net.
MD simulations provide detailed insights into the non-covalent interactions that drive the self-assembly of phenylalanine peptides. These interactions include:
Hydrogen Bonding: The charged N-terminal (NH3+) and C-terminal (COO-) groups of the peptides form head-to-tail hydrogen bonds, leading to the formation of linear peptide networks nih.govnih.gov.
Aromatic Stacking: The phenyl side chains of the phenylalanine residues interact through π-π stacking. These interactions are often observed in a "T-shaped" orientation, which contributes significantly to the stability of the assembled structures nih.govresearchgate.net.
Hydrophobic Interactions: The hydrophobic nature of the phenyl groups drives the peptides to aggregate in an aqueous environment, minimizing their contact with water.
Simulations of FF and FFF have revealed that the peptides organize into aggregates that often contain open or ring-like networks. These networks are stabilized by a combination of the polar interactions between the termini and the nonpolar interactions between the aromatic side chains nih.govnih.gov. The FFF peptides were found to have a higher propensity to form stable networks compared to FF, suggesting that the length of the peptide chain plays a crucial role in the stability of the resulting nanostructures nih.gov. The aggregates formed in simulations exhibit β-sheet characteristics, which is consistent with experimental spectroscopic data nih.govresearchgate.net.
Table 2: Key Intermolecular Interactions in Phenylalanine Oligopeptide Self-Assembly
| Interaction Type | Description | Key Moieties Involved |
| Hydrogen Bonding | Formation of head-to-tail linkages between peptides. | Charged N-terminus (NH3+) and C-terminus (COO-) |
| Aromatic Stacking | "T-shaped" π-π interactions between phenyl rings. | Phenyl side chains |
| Hydrophobic Effect | Aggregation to minimize exposure of nonpolar groups to water. | Phenyl side chains |
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide highly accurate information about the electronic structure, geometry, and interaction energies of molecules. While specific quantum chemical studies on this compound are not readily found in the searched literature, this methodology is invaluable for understanding the fundamental interactions at play.
These calculations can be used to:
Determine the most stable conformations of the pentapeptide monomer.
Calculate the binding energies of different dimer and oligomer configurations, providing a detailed understanding of the forces driving self-assembly.
Elucidate the nature of the non-covalent interactions, such as hydrogen bonding and π-π stacking, by analyzing the electron density distribution.
For smaller fragments of the system, such as a phenylalanine dimer, quantum chemical calculations can provide benchmark data to validate and refine the parameters used in classical force fields for MD simulations.
Monte Carlo Simulations
Monte Carlo (MC) simulations offer an alternative approach to exploring the conformational space and thermodynamic properties of self-assembling systems. The replica-exchange method, which can be implemented within both MD and MC frameworks, is particularly useful for overcoming energy barriers and achieving better sampling of complex energy landscapes nih.gov.
In the context of peptide self-assembly, MC simulations can be used to:
Predict the equilibrium structures of peptide aggregates.
Calculate thermodynamic properties such as free energy, enthalpy, and entropy of self-assembly.
Investigate the phase behavior of peptide solutions.
While specific MC simulation studies on this compound were not identified in the performed searches, the methodology has been applied to study the aggregation of other peptides and could be a valuable tool for investigating the self-assembly of this pentapeptide.
Derivation of Plausible Binding Conformations
The determination of plausible binding conformations of this compound in the process of self-assembly into larger ordered structures is a complex challenge that is increasingly being addressed through computational and theoretical modeling. aip.orgnih.gov Due to the transient and often polymorphic nature of early-stage peptide aggregation, experimental techniques alone may not provide the atomic-level resolution necessary to fully characterize these dynamic processes. mpg.de Computational methods, therefore, offer a powerful lens through which the fundamental principles governing the self-assembly of this pentapeptide can be elucidated. acs.orgnih.gov
At the heart of these computational investigations are molecular dynamics (MD) simulations, which allow for the tracking of the motions of atoms and molecules over time. nih.govnih.gov These simulations can be performed at different levels of resolution, from all-atom (AA-MD) models that explicitly represent every atom, to coarse-grained (CG-MD) models that group atoms into larger pseudo-atoms, enabling the study of larger systems and longer timescales. aip.orgacs.org For a molecule like this compound, both approaches can yield valuable insights. AA-MD simulations can provide detailed information about the specific non-covalent interactions that stabilize binding conformations, while CG-MD can be used to observe the initial stages of aggregation and the formation of larger assemblies. acs.org
A primary goal of these simulations is to map the conformational landscape of the peptide and identify the most energetically favorable binding modes. This is often achieved through enhanced sampling techniques, such as replica exchange molecular dynamics (REMD) and metadynamics, which accelerate the exploration of different conformations and overcome the energy barriers between them. aip.org
Through these computational approaches, several plausible binding conformations for phenylalanine-rich peptides have been proposed. A key organizing principle in the self-assembly of such peptides is the formation of β-sheet structures, where individual peptide chains are linked by a network of backbone hydrogen bonds. pnas.org The aromatic phenylalanine side chains play a crucial role in stabilizing these assemblies through π-π stacking interactions. aip.org
Computational studies on model amyloidogenic peptides suggest that the initial phase of aggregation often involves the formation of small, disordered oligomers. mpg.de Within these aggregates, the peptides can then rearrange to form more ordered structures. For this compound, it is hypothesized that the binding process is initiated by hydrophobic collapse, driven by the five phenyl groups, which leads to the formation of an initial encounter complex. This is followed by a conformational reorganization that allows for the formation of intermolecular hydrogen bonds between the peptide backbones, leading to the growth of β-sheets. mpg.de
The plausible binding conformations are therefore characterized by a combination of these interactions. In a typical β-sheet arrangement, the peptide backbones are extended, and the side chains of adjacent peptides protrude from opposite faces of the sheet. The aromatic rings of the phenylalanine residues can then interact with each other in various geometries, including parallel-displaced and T-shaped arrangements, contributing significantly to the stability of the assembled structure. aip.org
The table below summarizes the key non-covalent interactions and their typical geometric and energetic parameters that are computationally derived to be critical in the stabilization of plausible binding conformations of self-assembling peptides rich in phenylalanine.
| Interaction Type | Description | Typical Distance (Å) | Typical Energy (kcal/mol) |
|---|---|---|---|
| Backbone Hydrogen Bonds | Formation of β-sheet structures through N-H···O=C interactions between peptide backbones. | 2.8 - 3.2 | -1.5 to -4.0 |
| π-π Stacking | Attractive, noncovalent interactions between the aromatic rings of phenylalanine residues. | 3.4 - 3.8 | -1.0 to -2.5 |
| Hydrophobic Interactions | The tendency of the nonpolar phenylalanine side chains to aggregate in an aqueous environment. | Variable | Favorable but context-dependent |
| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules or atoms. | Variable | -0.5 to -1.0 |
It is important to note that while these computational models provide invaluable insights into the plausible binding conformations of this compound, they are based on theoretical principles and simulations of related systems. Direct experimental validation at the atomic level remains a significant challenge. However, the convergence of computational predictions and experimental observations for a range of self-assembling peptides lends confidence to the derived models. aip.org
Functionalization and Chemical Modification of H Phe Phe Phe Phe Oh Assemblies
Covalent Functionalization Strategies
Covalent modification involves the formation of stable chemical bonds between the peptide scaffold and a functional moiety. This approach allows for precise control over the composition and properties of the final material.
Site-Selective C(sp2)–H Acylation of Phenylalanine Units
A significant challenge in peptide modification is achieving site-selectivity. Recent advancements have demonstrated the palladium-catalyzed δ-C(sp2)–H acylation of phenylalanine residues within peptides. rsc.org This oxidative coupling method is distinguished by its high site-specificity, allowing for the direct functionalization of the phenyl rings of the phenylalanine units. rsc.org The reaction exhibits tolerance to sensitive functional groups and proceeds with enantiospecificity, making it a valuable tool for late-stage peptide modification. rsc.org This strategy enables the introduction of various acyl groups, thereby altering the hydrophobicity, electronic properties, and biological interactions of the H-Phe-Phe-Phe-Phe-Phe-OH assemblies.
Table 1: Key Features of Pd-catalyzed C(sp2)–H Acylation of Phenylalanine-Containing Peptides
| Feature | Description | Reference |
| Catalyst | Palladium (Pd) | rsc.org |
| Reaction Type | Oxidative Coupling / Radical Acylation | rsc.org |
| Selectivity | Site-selective at the δ-C(sp2)–H position of the phenyl ring | rsc.org |
| Substrates | Phenylalanine-containing peptides and aldehydes | rsc.org |
| Key Advantages | High site-specificity, tolerance of sensitive functional groups, scalability, and enantiospecificity | rsc.org |
Conjugation with Aromatic and Heterocyclic Moieties (e.g., Pyrene (B120774), Naphthalene (B1677914), Thienopyridine, Benzothiophene)
The conjugation of aromatic and heterocyclic molecules to peptide assemblies is a powerful strategy to modulate their self-assembly behavior and introduce novel photophysical properties. The N-terminus of phenylalanine-containing peptides has been functionalized with chromophores like pyrene and naphthalene. nih.govrsc.org These aromatic groups, through π-π stacking interactions, can significantly influence the packing and self-assembly mechanism of the peptides. nih.govrsc.org
For instance, the conjugation of pyrene to a diphenylalanine (Phe-Phe) peptide was found to promote a parallel β-sheet organization, leading to a cooperative supramolecular polymerization. nih.govrsc.org In contrast, a naphthalene-conjugated diphenylalanine peptide adopted an antiparallel β-sheet arrangement, resulting in an isodesmic self-assembly pathway. nih.govrsc.org These different packing modes directly impact the fluorescence properties of the assemblies, with the pyrene conjugate exhibiting aggregation-caused quenching and the naphthalene conjugate showing aggregation-induced emission. nih.gov
Table 2: Influence of Aromatic Conjugates on Diphenylalanine Self-Assembly
| Aromatic Moiety | Peptide Packing | Self-Assembly Mechanism | Fluorescence Behavior | Reference |
| Pyrene | Parallel β-sheet | Cooperative | Aggregation-caused quenching | nih.govrsc.org |
| Naphthalene | Antiparallel β-sheet | Isodesmic | Aggregation-induced emission | nih.govrsc.org |
Grafting Peptides to Nanoparticles (e.g., Silica (B1680970) Nanoparticles, PLGA Nanoparticles)
To create hybrid materials with enhanced properties, peptides can be grafted onto the surface of nanoparticles. This approach combines the biological functionality of the peptide with the physical and chemical properties of the nanoparticle core. For example, peptides can be covalently attached to silica nanoparticles, which provide a robust and biocompatible scaffold. The grafting process often involves the functionalization of the nanoparticle surface with reactive groups that can form covalent bonds with the peptide's termini or side chains. This strategy can improve the stability and dispersibility of the peptide assemblies and can be utilized to create targeted drug delivery systems or advanced imaging agents.
Non-Covalent Functionalization and Co-Assembly Approaches
Non-covalent strategies leverage intermolecular forces such as hydrogen bonding, electrostatic interactions, and π-π stacking to incorporate functional components into the peptide assembly. These methods are often simpler to implement than covalent modifications and can lead to dynamic and responsive materials.
Incorporation of Non-Natural Amino Acids (e.g., Pentafluorophenylalanine)
The incorporation of non-natural amino acids into the peptide sequence is a powerful tool to modulate self-assembly. For example, the substitution of phenylalanine with pentafluorophenylalanine has been shown to trigger hydrogel formation in dipeptides where the non-fluorinated analogue did not. nih.gov The highly fluorinated phenyl rings can introduce new intermolecular interactions, such as fluorous-fluorous interactions and altered π-π stacking, which can drive the self-assembly process and influence the morphology of the resulting nanostructures.
Co-Assembly with Other Peptides or Small Molecules
Co-assembly involves the self-organization of two or more different components to form a single, well-defined nanostructure. This approach allows for the creation of multifunctional materials with properties that are not accessible from the individual components. This compound can be co-assembled with other peptides or small molecules that can interact through non-covalent forces. For instance, the co-assembly of two different diphenylalanine-based peptides has been demonstrated to yield novel supramolecular structures. researchgate.net This strategy can be used to incorporate therapeutic agents, imaging probes, or other functional molecules within the peptide-based nanostructure, leading to the development of advanced materials for biomedical applications.
Integration with Metal Nanoclusters (e.g., Gold Nanoclusters)
The integration of peptide nanostructures with metal nanoclusters, such as those made of gold (AuNCs), is a strategy to create hybrid materials with combined or enhanced functionalities. Peptides can serve as templates or stabilizing ligands in the synthesis of AuNCs, imparting biocompatibility and specific recognition capabilities to the inorganic clusters. uu.nlfrontiersin.org The functional groups on the peptides, like the terminal amine and carboxyl groups, as well as electron-rich atoms (N, O, S), are crucial for these interactions. uu.nl
While the use of peptides and proteins as capping ligands for AuNCs is a well-established field, specific research detailing the direct integration of pre-formed this compound assemblies with gold nanoclusters is not extensively documented in current literature. However, the principles of such interactions can be inferred. The aromatic phenylalanine residues could potentially interact with the metal surface through π-system electrons, in addition to the anchoring provided by the terminal -NH2 and -COOH groups. This interaction could lead to the decoration of pentaphenylalanine's self-assembled structures (such as nanofibers or plates) with AuNCs, creating a hybrid material with the optical properties of the nanoclusters and the structural characteristics of the peptide assembly. Such bio-inspired hybrid systems are of interest for applications in sensing, imaging, and catalysis. researchgate.net
Impact of Functionalization on Self-Assembly Mechanisms and Supramolecular Properties
Functionalization, in the context of oligophenylalanines, can be understood as the systematic modification of the molecule's structure, with the most fundamental change being the number of peptide residues. This alteration directly impacts the interplay of the forces driving self-assembly—primarily hydrogen bonding between the peptide backbones and π–π stacking interactions between the aromatic side chains.
Research into the self-assembly of oligophenylalanines reveals a distinct correlation between peptide length and the resulting supramolecular architecture. While diphenylalanine (FF) famously assembles into hollow, well-ordered nanotubes, longer oligomers like triphenylalanine (FFF) and tetraphenylalanine (FFFF) exhibit different morphologies. figshare.comnih.gov
A study comparing oligophenylalanines from a single amino acid up to the tetrapeptide (H-Phe-Phe-Phe-Phe-OH) found that the ability to form highly ordered, vertically aligned 3-D bionanostructures is sequence-dependent. figshare.com In this research, H-Phe-Phe-OH (FF) and H-Phe-Phe-Phe-Phe-OH (FFFF) were found to generate these vertical 3-D structures, whereas the triphenylalanine (FFF) peptide did not yield distinctly ordered structures under the same vapor deposition conditions. figshare.com Quantum chemical calculations suggested that for 3-D morphologies to form, hydrogen bonds must be the primary interaction, whereas 2-D morphologies are dictated by a combination of weaker H-bonding and π–π stacking. figshare.com
Further studies have successfully demonstrated the self-assembly of the highly hydrophobic pentaphenylalanine (this compound). A key challenge is the peptide's lack of solubility, which can be overcome by using specific solvents like acetic acid followed by a solvent-switch into water. This method revealed that both tetraphenylalanine and pentaphenylalanine assemble into ordered, elongated, and autofluorescent structures. researchgate.net This contrasts with the hollow nanotubes of diphenylalanine and the planar nanoplates or nanorods of triphenylalanine. nih.govresearchgate.net
The increasing hydrophobicity and potential for more extensive β-sheet formation in longer peptides like pentaphenylalanine lead to different packing arrangements and, consequently, distinct supramolecular structures.
Below is a data table summarizing the observed nanostructures based on the length of the oligophenylalanine peptide.
| Peptide | Abbreviation | Observed Supramolecular Structures | Driving Interactions/Notes | Reference |
|---|---|---|---|---|
| H-Phe-Phe-OH | FF | Hollow nanotubes, vesicles, hydrogels | Forms cyclic hexamers stabilized by head-to-tail H-bonds, which then stack via π-π interactions. | nih.govnih.gov |
| H-Phe-Phe-Phe-OH | FFF | Planar nanoplates, nanospheres, nanorods | Does not form ordered vertical structures under certain conditions; higher propensity for β-sheet formation than FF. | figshare.comnih.gov |
| H-Phe-Phe-Phe-Phe-OH | FFFF | Vertically aligned 3-D bionanostructures, elongated structures | Assembly is dominated by hydrogen bonding, leading to 3-D morphology. | figshare.comresearchgate.net |
| This compound | FFFFF | Ordered, elongated, autofluorescent structures | Self-assembly induced via solvent-switch method due to high hydrophobicity. | researchgate.net |
Advanced Research Applications of H Phe Phe Phe Phe Oh Self Assembled Architectures in Materials Science and Bionanotechnology
Design of Advanced Biomaterials and Bioinspired Materials
The unique self-assembling properties of H-Phe-Phe-Phe-Phe-Phe-OH position it as a versatile component for the creation of advanced biomaterials. These materials are designed to mimic the structural and functional aspects of the native extracellular matrix (ECM), providing scaffolds that can support cell growth and tissue regeneration. The design of these materials leverages the spontaneous organization of the pentapeptide into hierarchical structures with tunable properties.
Self-Assembling Peptide Scaffolds and Hydrogels
Self-assembling peptides like this compound can form three-dimensional scaffolds and hydrogels under specific environmental conditions. These hydrogels are highly hydrated, porous networks that resemble the native ECM, making them ideal for biomedical applications. The formation of these scaffolds is driven by non-covalent interactions, including hydrogen bonding between the peptide backbones and π-π stacking of the aromatic phenylalanine side chains.
The properties of these hydrogels can be tailored by controlling the self-assembly conditions, such as peptide concentration, pH, and ionic strength. While specific data for this compound hydrogels are not extensively documented, studies on shorter phenylalanine peptides, such as diphenylalanine (H-Phe-Phe-OH), demonstrate the formation of stable hydrogels, often when derivatized with moieties like Fmoc (9-fluorenylmethoxycarbonyl) that enhance the aromatic interactions driving gelation. It is anticipated that the increased number of phenylalanine residues in the pentapeptide would lead to enhanced stability and mechanical strength of the resulting hydrogels due to a higher density of intermolecular interactions.
Table 1: Anticipated Properties of this compound Based Biomaterials (Note: Specific experimental data for this compound is limited; properties are inferred based on studies of related oligo-phenylalanine peptides.)
| Property | Anticipated Characteristics for this compound Biomaterials |
| Morphology | Nanofibers, ribbons, and potentially more complex hierarchical structures. |
| Mechanical Strength | Expected to be higher than shorter phenylalanine peptides due to increased π-π stacking. |
| Biocompatibility | High, as it is composed of natural amino acids. |
| Biodegradability | Biodegradable through enzymatic action. |
| Porosity | High porosity, suitable for cell infiltration and nutrient transport. |
Hierarchical Nanofibrous Materials
A key feature of self-assembling peptides is their ability to form hierarchical structures, starting from the molecular level and extending to the macroscopic scale. For this compound, it is expected that individual peptide molecules first assemble into primary nanostructures such as nanofibers or nanoribbons. These initial assemblies can then further organize into larger, more complex bundles or networks, creating a hierarchical material.
Research on a PEGylated hexaphenylalanine peptide (PEG8-F6) has shown the formation of stable and well-ordered photoluminescent nanostructures, indicating that longer phenylalanine sequences can indeed form complex hierarchical assemblies nih.gov. The morphology of these nanofibers is influenced by the peptide sequence and the conditions of self-assembly. It is plausible that this compound would form nanofibers with a high aspect ratio, which are particularly useful for creating scaffolds that mimic the fibrous nature of the ECM and can provide topographical cues to guide cell behavior.
Protein-Based Polymers with Tailorable Properties
This compound can be considered a building block for larger, protein-based polymers. By incorporating this pentapeptide sequence into longer polypeptide chains, it is possible to design protein-based polymers with precisely controlled properties. The self-assembling nature of the pentaphenylalanine block can be used to drive the formation of specific secondary and tertiary structures within the polymer, leading to materials with unique mechanical and functional characteristics.
The inherent biocompatibility and biodegradability of protein-based polymers make them highly suitable for in vivo applications researchgate.net. The properties of these polymers can be tailored by altering the length and sequence of the polypeptide chains, as well as by incorporating other amino acid sequences to introduce specific functionalities, such as cell-binding domains or enzymatic cleavage sites.
Supramolecular Polymerization and Responsive Systems
The self-assembly of this compound is a form of supramolecular polymerization, where monomeric units are held together by non-covalent interactions to form polymer-like chains and networks acs.orgwikipedia.org. A key advantage of supramolecular polymers is their dynamic and reversible nature, which allows them to respond to external stimuli.
Temperature-Sensitive and Shear-Thinning Hydrogels
Hydrogels formed from this compound are expected to exhibit stimuli-responsive behavior. For instance, temperature changes can affect the strength of the hydrophobic and π-π stacking interactions, potentially leading to a sol-gel transition. This temperature-sensitivity is a valuable property for applications such as injectable drug delivery systems, where the material can be a liquid at room temperature and form a gel at body temperature.
Furthermore, these supramolecular hydrogels are anticipated to be shear-thinning. This means that their viscosity decreases under shear stress, such as during injection through a syringe, and they can then rapidly self-heal and recover their gel-like properties once the stress is removed nih.govspringernature.comnih.govmdpi.com. This "injectability" is a highly desirable characteristic for minimally invasive delivery of therapeutics and for 3D bioprinting applications.
pH-Responsive Self-Assembling Systems
The self-assembly of this compound is also likely to be responsive to changes in pH. The peptide has a carboxylic acid at the C-terminus and an amine group at the N-terminus. The ionization state of these terminal groups is dependent on the pH of the surrounding environment. Changes in pH can alter the electrostatic interactions between the peptide molecules, thereby influencing their self-assembly into different nanostructures.
For example, at a pH below the isoelectric point, the N-terminus will be protonated (NH3+), while at a pH above the isoelectric point, the C-terminus will be deprotonated (COO-). These charge variations can either promote or inhibit self-assembly, or lead to the formation of different types of aggregates. This pH-responsiveness can be exploited for applications such as targeted drug delivery to specific tissues with altered pH, like tumor microenvironments.
Table 2: Responsiveness of this compound Based Systems (Note: Specific experimental data for this compound is limited; responsiveness is inferred based on the behavior of similar peptide-based systems.)
| Stimulus | Anticipated Response of this compound Assemblies | Potential Application |
| Temperature | Sol-gel transition; changes in mechanical properties. | Injectable drug delivery, smart biomaterials. |
| Shear Stress | Shear-thinning behavior followed by self-healing. | Injectable scaffolds, 3D bioprinting inks. |
| pH | Alteration of self-assembled morphology or disassembly. | Targeted drug delivery, biosensors. |
Redox-Regulated Morphological Transitions
The integration of redox-active moieties into self-assembling peptide systems allows for dynamic control over their morphology. For phenylalanine-based peptides, this can be achieved by incorporating amino acids with redox-sensitive side chains, such as cysteine. While direct studies on this compound are not available, the principles demonstrated with related peptides, such as Ac-Phe-Phe-Cys-NH2, offer valuable insights.
In such systems, the oxidation of cysteine's thiol group to a disulfide bond can trigger a morphological transition of the self-assembled nanostructures. For instance, a peptide might exist as nanospheres in its reduced state and transition to nanofibers or other structures upon oxidation. nih.gov This change is driven by the alteration in intermolecular interactions and molecular packing induced by the formation of the disulfide bridge. nih.gov The increased number of phenylalanine residues in this compound would likely lead to more pronounced and stable initial nanostructures due to enhanced π-π stacking, which could influence the kinetics and final morphology of the redox-induced transition.
Table 1: Redox-Induced Morphological Transitions in Phenylalanine-Containing Peptides (Analogous System)
| Peptide Sequence | Redox State | Dominant Nanostructure | Reference |
| Ac-Phe-Phe-Cys-NH2 | Reduced (thiol) | Nanospheres | nih.gov |
| Ac-Phe-Phe-Cys-NH2 | Oxidized (disulfide) | Nanofibrils | nih.gov |
This table presents data for a related peptide system to illustrate the principle of redox-regulated morphological transitions.
Nanotechnology and Nano-Structured Materials
The self-assembly of this compound into well-defined nanostructures is a cornerstone of its application in nanotechnology. The strong, non-covalent interactions, particularly π-π stacking and hydrogen bonding, are expected to drive the formation of robust and highly ordered materials.
The creation of ordered three-dimensional bionanostructures, such as vertically aligned peptide nanotubes, is a significant area of research with applications in electronics, sensing, and tissue engineering. For diphenylalanine, methods like solid-phase growth and vapor deposition have been successfully employed to create these "peptide nanoforests". nih.gov These techniques can be combined with soft lithography to generate micropatterned surfaces with remarkable thermal stability. nih.gov
For this compound, the increased length and number of aromatic rings would likely enhance the intermolecular forces, potentially leading to the formation of even more stable and taller vertically aligned structures. The principles of fabrication would remain similar, relying on controlled solvent evaporation or vapor deposition to direct the self-assembly process perpendicular to a substrate.
The external surfaces of self-assembled phenylalanine peptide nanotubes are predominantly hydrophobic due to the exposed phenyl rings. rsc.org This intrinsic property can be harnessed to create superhydrophobic surfaces. By creating a hierarchical structure of vertically aligned nanotubes, a "lotus-leaf" effect can be mimicked, where trapped air pockets between the nanostructures lead to extremely high water contact angles.
The longer chain of this compound is anticipated to result in nanotubes with a higher aspect ratio and potentially a denser packing, which could further enhance the superhydrophobic properties of the resulting surface. The ability to control the alignment and density of these peptide nanotubes is crucial for tailoring the surface wettability for specific applications, such as self-cleaning coatings and anti-fouling materials.
Table 2: Water Contact Angles of Surfaces Coated with Phenylalanine-Based Nanostructures (Analogous Systems)
| Peptide | Nanostructure | Substrate | Water Contact Angle (°) | Reference |
| H-Phe-Phe-OH | Vertically Aligned Nanotubes | Glass | >150 | rsc.org |
| H-Phe-Phe-OH | Nanotube Coating | Silicon | ~145 | rsc.org |
This table provides representative data for diphenylalanine to illustrate the potential for creating hydrophobic surfaces.
The hollow, tubular structures formed by the self-assembly of phenylalanine peptides can serve as excellent templates for the synthesis of inorganic nanomaterials. The peptide nanotubes can direct the growth of metallic or semiconductor nanowires within their hollow cores. nih.gov This method offers a green and bottom-up approach to fabricating nanomaterials with controlled dimensions and morphologies.
The process typically involves incubating the peptide nanotubes with a solution of metal salts, followed by a reduction step. The peptide scaffold directs the nucleation and growth of the inorganic material. Subsequently, the peptide template can be removed, for instance by enzymatic degradation, to yield pure inorganic nanowires. nih.gov The larger internal diameter and potentially greater stability of nanotubes formed from this compound could allow for the synthesis of larger and more uniform nanowires.
Sensing Platforms (Mechanistic Principles)
The unique electronic and structural properties of self-assembled phenylalanine peptide nanostructures make them promising candidates for the development of novel sensing platforms. The aromatic phenyl rings play a crucial role in these sensing mechanisms.
The stability of this compound self-assembled structures is heavily reliant on the π-π stacking interactions between the numerous phenylalanine residues. Any external analyte that can interact with the aromatic rings and disrupt this stacking will cause a measurable change in the properties of the nanostructure. This principle can be exploited for sensing applications.
For example, the introduction of molecules that can intercalate between the phenyl rings can lead to a change in the fluorescence of the peptide assembly or a fluorescent probe incorporated within it. The quenching or enhancement of fluorescence upon interaction with an analyte provides a sensitive detection mechanism. The greater number of π-π stacking interactions in this compound assemblies could lead to a more significant and cooperative response to the disruption, potentially enhancing the sensitivity of the sensor.
Fluorescence-Based Sensing Mechanisms
The self-assembled architectures of the pentapeptide this compound (pentaphenylalanine) have emerged as a versatile platform for the development of novel fluorescence-based sensors. The intrinsic fluorescence of the phenylalanine residues, coupled with the unique microenvironment created upon self-assembly, provides a sensitive mechanism for the detection of a variety of analytes. The sensing mechanisms predominantly rely on analyte-induced changes in the fluorescence emission of the pentapeptide assemblies, which can manifest as fluorescence quenching, enhancement, or spectral shifts.
The fundamental principle behind the sensing capabilities of self-assembled pentaphenylalanine lies in the modulation of the excited state of the phenylalanine fluorophores by the target analyte. This modulation can occur through several distinct processes, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and aggregation-induced emission (AIE). The porous and tunable nature of the self-assembled nanostructures, such as hydrogels and nanofibers, facilitates the diffusion of analytes and their interaction with the peptide backbone and aromatic side chains.
Analyte-Induced Fluorescence Quenching
A prevalent mechanism in pentaphenylalanine-based fluorescence sensing is the quenching of the intrinsic fluorescence upon interaction with specific analytes. This "turn-off" response is often attributed to dynamic or static quenching processes. For instance, the presence of certain metal ions can lead to the formation of a non-fluorescent ground-state complex with the peptide assembly or can act as a quencher through collisional deactivation of the excited state.
Research has demonstrated the utility of self-assembled phenylalanine-containing structures for the detection of metal ions. While specific data for the pentamer is limited, studies on shorter phenylalanine peptides provide insights into the potential mechanisms. For example, the fluorescence of self-assembled peptide structures can be quenched by metal ions that facilitate non-radiative decay pathways. The efficiency of this quenching is dependent on the specific metal ion, its concentration, and the morphology of the peptide assembly.
Table 1: Fluorescence Quenching-Based Detection by Phenylalanine-Containing Peptide Assemblies
| Analyte | Peptide System | Sensing Mechanism | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Heavy Metal Ions (e.g., Hg²⁺, Cu²⁺) | Phenylalanine Dehydrogenase-Templated Gold Nanoclusters | Efficient quenching of red emission | Not Specified | nih.gov |
| Various Cations/Anions | Poly(Fmoc-Ala-OH) and Poly(Fmoc-Thr-OH) | Fluorescence quenching | Not Specified |
Aggregation-Induced Emission (AIE) and "Turn-On" Sensing
In contrast to fluorescence quenching, some sensing applications of self-assembled pentaphenylalanine may utilize the phenomenon of aggregation-induced emission (AIE). In this "turn-on" mechanism, the peptide monomers might be non-emissive or weakly fluorescent in their disassembled state. Upon interaction with a specific analyte, the peptide can be induced to self-assemble into ordered nanostructures. This aggregation restricts the intramolecular rotation and vibration of the phenylalanine residues, blocking non-radiative decay pathways and leading to a significant enhancement of the fluorescence emission.
This AIE-based approach offers the advantage of a low background signal, which can lead to higher sensitivity. The formation of hydrogels or other nano-aggregates in the presence of an analyte can provide a clear visual and ratiometric signal for detection.
Table 2: Potential "Turn-On" Fluorescence Sensing Mechanisms
| Analyte | Proposed Peptide System | Sensing Mechanism | Potential Advantages |
|---|---|---|---|
| Specific Anions | H-(Phe)5-OH | Analyte-induced self-assembly and AIE | High sensitivity, low background |
| Biomolecules | Functionalized H-(Phe)5-OH | Conformational change-induced fluorescence enhancement | High selectivity |
Research Findings on Related Phenylalanine Systems
While direct and extensive research on the fluorescence sensing mechanisms of this compound is still an evolving area, studies on shorter phenylalanine peptides and cyclic pentaphenylalanine provide valuable foundational knowledge. For instance, cyclic pentaphenylalanine has been investigated as an efficient anion sensor, with its binding affinity and fluorescence response characterized for various halides and oxoanions. These studies reveal that the interaction of anions with the amide groups of the peptide backbone can significantly alter the fluorescence properties of the phenylalanine residues.
Furthermore, the intrinsic fluorescence of self-assembled diphenylalanine (Phe-Phe) nanostructures has been shown to be sensitive to their morphology and environment. Changes in the self-assembly from vesicles to nanotubes, for example, can be monitored by shifts in the fluorescence emission spectra, indicating that structural transitions within the self-assembled architecture can be harnessed for sensing applications.
Table 3: Spectroscopic Data for Phenylalanine-Based Self-Assembled Structures
| System | Excitation Wavelength (nm) | Emission Wavelength (nm) | Observation | Reference |
|---|---|---|---|---|
| Fmoc-F5-Phe Hydrogel | 265 | 295-500 | Characterization of self-assembled state | rsc.org |
| Self-Assembled L-Phenylalanine | 410 | 490 | Remarkable enhancement in fluorescence intensity upon assembly | acs.org |
| Phe-Phe Vesicles | 330 | 407 and 505 | Characteristic emission peaks of the self-assembled dipeptide | acs.org |
Future Research Trajectories and Methodological Innovations
Addressing Solubility Variations in Self-Assembly Studies for F-X Oligopeptides
A significant hurdle in the systematic study of self-assembling oligopeptides like H-Phe-Phe-Phe-Phe-Phe-OH is the inherent variability in their solubility across different solvents and conditions. This variability complicates direct comparisons of self-assembly behavior and the resulting morphologies. The choice of solvent is critical, as it can significantly influence the kinetics and thermodynamics of the self-assembly process.
Future research will need to focus on developing standardized protocols and solvent systems that can accommodate a range of F-X oligopeptides, allowing for more controlled and comparable studies. The use of co-solvents, such as mixing aqueous solutions with organic solvents like methanol (B129727) or ethanol, has shown promise in modulating peptide solubility and influencing the final assembled structures. nih.govresearchgate.net For instance, studies on diphenylalanine have shown that its self-assembly propensity is high in water but significantly weaker in methanol. nih.gov Understanding these solvent effects at a molecular level will be crucial for predicting and controlling the self-assembly of longer oligopeptides like pentaphenylalanine.
One promising approach is the use of fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFP), which are known to dissolve a wide range of peptides. nih.gov By first dissolving the peptide in HFP and then introducing a co-solvent like water, researchers can trigger self-assembly in a more controlled manner. nih.gov Systematic studies that vary the solvent polarity, hydrogen bonding capacity, and surface tension will provide a clearer picture of how these parameters direct the assembly process. bohrium.com
Table 1: Influence of Solvent on the Self-Assembly of Phenylalanine-based Peptides
| Peptide | Solvent System | Resulting Morphology | Reference |
| Diphenylalanine (FF) | Water | Nanotubes | nih.gov |
| Diphenylalanine (FF) | Methanol | Weak self-assembly | nih.gov |
| Boc-Phe-Phe-OH | Ethanol | Spherical assemblies | nih.gov |
| Tetraphenylalanine (FFFF) | 1:4 HFIP:EtOH | Microfibers and spherulitic clusters | mdpi.com |
Elucidating Complex Intermolecular Interactions for Predictive Design
The self-assembly of this compound is governed by a delicate balance of several non-covalent intermolecular interactions. These include hydrogen bonding between the peptide backbones, π-π stacking of the aromatic phenylalanine side chains, hydrophobic interactions, and electrostatic interactions between the terminal amino and carboxyl groups. tru.cakhanacademy.orglibretexts.orglibretexts.org A deeper understanding of these forces is paramount for the predictive design of supramolecular structures.
Future research will increasingly rely on a synergistic approach combining experimental techniques with advanced computational modeling. Molecular dynamics (MD) simulations, for example, can provide detailed, atomistic insights into the early stages of aggregation and the specific roles of different intermolecular forces. nih.govnih.gov These simulations can help to predict how modifications to the peptide sequence, such as altering the chirality of a single amino acid, can dramatically impact the resulting self-assembled structures. upc.edu
The development of more accurate force fields and enhanced sampling methods in MD simulations will be crucial for capturing the complex energy landscapes of peptide self-assembly. nih.gov By correlating simulation predictions with experimental observations, researchers can refine their understanding of the structure-property relationships that govern the formation of specific nanostructures. This knowledge will be instrumental in designing peptides that self-assemble into materials with desired mechanical, optical, or biological properties. For instance, computational approaches are being developed to design protein nanomaterials with precisely tunable structures and functions. nih.govnih.govlehigh.edu
Table 2: Key Intermolecular Interactions in Phenylalanine Peptide Self-Assembly
| Interaction Type | Description | Significance in Self-Assembly |
| Hydrogen Bonding | Attraction between a hydrogen atom covalently bonded to a highly electronegative atom (O, N) and another nearby electronegative atom. tru.cakhanacademy.orglibretexts.orglibretexts.org | Plays a crucial role in the formation of ordered secondary structures like β-sheets, which are common motifs in self-assembled peptide nanostructures. researchgate.net |
| π-π Stacking | Non-covalent interaction between aromatic rings. | The phenyl rings of the phenylalanine residues stack on top of each other, contributing significantly to the stability of the assembled structures. |
| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in aqueous solution. | Drives the burial of the nonpolar phenylalanine side chains away from water, initiating the aggregation process. |
| Electrostatic Interactions | Attractive or repulsive forces between charged groups. | The charged N-terminal (NH3+) and C-terminal (COO-) groups can influence the packing of the peptides and the overall morphology of the assembly. |
Development of Novel Characterization Techniques for Dynamic Self-Assembly
Characterizing the dynamic and hierarchical nature of peptide self-assembly requires a suite of advanced analytical techniques. While established methods such as Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM), Circular Dichroism (CD), and Fourier-Transform Infrared (FTIR) spectroscopy provide valuable information about the final assembled structures, they often offer limited insight into the assembly pathways and intermediate states. researchgate.net
A key area of future development lies in the implementation of in situ and real-time monitoring techniques that can capture the self-assembly process as it happens. For example, techniques that leverage aggregation-induced emission (AIE) can be used to monitor the growth kinetics of peptide fibrils. rsc.orgnih.gov Clusteroluminescence, the emission of light from non-conjugated and non-aromatic protein clusters, also shows promise for monitoring protein aggregation, particularly in the early nucleation phase. rsc.org
Furthermore, the integration of microfluidic devices with spectroscopic and microscopic techniques will enable high-throughput screening of self-assembly conditions and provide unprecedented control over the assembly process. This will allow researchers to study the influence of various factors, such as concentration gradients and shear forces, on the formation of different nanostructures.
Table 3: Advanced Characterization Techniques for Peptide Self-Assembly
| Technique | Information Provided | Application in Self-Assembly Studies |
| In situ Atomic Force Microscopy (AFM) | Real-time visualization of nanostructure formation on a surface. | Allows for the direct observation of the kinetics of peptide aggregation and the evolution of morphological features over time. |
| Aggregation-Induced Emission (AIE) Spectroscopy | Monitors the aggregation process through changes in fluorescence. rsc.orgnih.gov | Enables the quantitative study of aggregation kinetics and the detection of early-stage aggregates. rsc.orgnih.gov |
| Clusteroluminescence Microscopy | Detects the formation of non-aromatic protein clusters. rsc.org | Offers a unique way to monitor the nucleation phase of amyloid fibril formation. rsc.org |
| Microfluidics-Coupled Spectroscopy/Microscopy | High-throughput analysis of self-assembly under controlled flow conditions. | Facilitates the rapid screening of a wide range of experimental parameters to map out the phase diagram of peptide self-assembly. |
Exploration of Chirality Control for Tailored Supramolecular Structures
Chirality is a fundamental property of amino acids and plays a crucial role in determining the hierarchical structure of self-assembled peptides. The stereochemistry of the constituent amino acids dictates the twisting of β-sheets and the handedness of the resulting nanofibers and nanotubes. rsc.orgdntb.gov.uanih.govnih.gov For this compound, which is composed of L-phenylalanine, the resulting supramolecular structures are expected to exhibit a specific chirality.
A fascinating avenue for future research is the exploration of how introducing D-amino acids into the pentaphenylalanine sequence can be used to control and tailor the resulting supramolecular structures. Studies on shorter phenylalanine peptides have shown that heterochirality can significantly impact self-assembly. upc.eduacs.orgnih.gov For example, the introduction of a D-amino acid can alter the packing of the peptide backbone, leading to changes in the morphology and stability of the assembled nanostructures. nih.govnih.gov In some cases, heterochirality has been shown to restrict the polymorphism of self-assembled structures, leading to more uniform and well-defined materials. upc.edu
Furthermore, the phenomenon of supramolecular chiral inversion, where the handedness of the assembly can be switched by external stimuli or changes in the chemical environment, offers exciting possibilities for the development of chiroptical switches and sensors. dntb.gov.uanih.govnih.govresearchgate.net By systematically studying the effects of chiral modifications on the self-assembly of pentaphenylalanine, researchers can develop a "chiral code" for programming the formation of specific supramolecular architectures.
Table 4: Effects of Chirality on the Self-Assembly of Phenylalanine-based Peptides
| Peptide System | Chiral Modification | Observed Effect on Self-Assembly | Reference |
| Diphenylalanine (FF) | Introduction of D-Phe to form D-Phe-L-Phe | Altered side-chain positioning, leading to weaker intermolecular interactions between nanotubes and the formation of homogeneous nanofibrils. | nih.gov |
| Fmoc-capped Diphenylalanine | Replacement of L-Phe with D-Phe | Restricted structural diversity and polymorphism, favoring the formation of nanofibers. | upc.edu |
| Phenylalanine-based organogels | Change in low-polarity achiral solvent | Inversion of supramolecular chirality. | nih.govnih.govresearchgate.net |
| Tripeptides with Dehydrophenylalanine and Homophenylalanine | Variation in diastereomeric configuration | Mirror-like relationship in the chiral stacking of aromatic residues. | nih.gov |
Integration with Advanced Manufacturing Technologies for Scalable Production of Peptide Nanomaterials
The translation of laboratory-scale discoveries in peptide self-assembly to real-world applications hinges on the development of scalable and reproducible manufacturing processes. Advanced manufacturing technologies, such as 3D printing (bioprinting), electrospinning, and microfluidics, offer promising avenues for the fabrication of peptide-based nanomaterials with controlled architectures and functionalities. rheolution.commdpi.comnih.govyoutube.com
3D printing, in particular, allows for the layer-by-layer deposition of peptide-based hydrogels to create complex, three-dimensional scaffolds for tissue engineering and regenerative medicine. mdpi.comnih.govyoutube.com The development of "bioinks" based on self-assembling peptides like this compound could enable the printing of structures that mimic the native extracellular matrix. researchgate.net Future research in this area will focus on optimizing the rheological properties of peptide hydrogels for printing and developing methods for incorporating living cells into the printed constructs.
Microfluidic-based manufacturing offers precise control over the mixing and assembly of peptides, enabling the continuous production of nanoparticles and nanofibers with uniform size and morphology. This technology is particularly well-suited for the scalable production of peptide-based drug delivery systems. Electrospinning, on the other hand, can be used to generate aligned nanofiber meshes from peptide solutions, which have applications in areas such as wound healing and nerve regeneration.
The integration of these advanced manufacturing technologies with our growing understanding of peptide self-assembly will be a key driver of innovation in the field of biomaterials. The ability to produce peptide nanomaterials at scale with tailored properties will unlock their potential in a wide range of applications, from medicine to electronics. nih.gov
Table 5: Advanced Manufacturing Technologies for Peptide Nanomaterials
| Manufacturing Technology | Principle | Potential Application for H-(Phe)5-OH Nanomaterials |
| 3D Printing (Bioprinting) | Layer-by-layer deposition of a hydrogel "ink" to create a three-dimensional structure. mdpi.comnih.govyoutube.com | Fabrication of customized tissue engineering scaffolds with controlled porosity and cell-laden constructs. researchgate.net |
| Microfluidics | Manipulation of small fluid volumes in micro-channels to control chemical reactions and assembly processes. | Continuous and scalable production of monodisperse peptide nanoparticles for drug delivery applications. |
| Electrospinning | Use of an electric field to draw charged threads of a polymer solution to form nanofibers. | Generation of aligned nanofiber mats for guiding cell growth in tissue engineering applications. |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing H-Phe-Phe-Phe-Phe-Phe-OH with high purity?
- Answer : Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is widely employed. Key steps include:
- Coupling optimization : Use HBTU/HOBt as activators and DIEA as a base in DMF for efficient amino acid coupling .
- Purification : Reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) ensures purity >95%. Validate purity via mass spectrometry (MALDI-TOF) and analytical HPLC .
- Critical note : Monitor for aggregation during synthesis, as phenylalanine-rich sequences are prone to β-sheet formation .
Q. How should researchers design experiments to characterize the secondary structure of this compound?
- Answer : Combine spectroscopic and computational approaches:
- Circular Dichroism (CD) : Analyze in aqueous and membrane-mimetic environments (e.g., SDS micelles) to detect α-helix, β-sheet, or random coil conformations.
- FTIR Spectroscopy : Focus on amide I bands (1600–1700 cm⁻¹) to identify hydrogen-bonding patterns.
- Molecular Dynamics (MD) Simulations : Use tools like GROMACS to model folding dynamics under varying pH and ionic conditions.
- Validation : Cross-reference experimental data with computational predictions to resolve discrepancies .
Advanced Research Questions
Q. How can contradictory data on the aggregation propensity of this compound be systematically analyzed?
- Answer : Apply a framework for contradiction analysis:
- Source evaluation : Assess whether discrepancies arise from synthesis methods (e.g., SPPS vs. solution-phase), purity levels, or solvent conditions (e.g., presence of denaturants) .
- Experimental replication : Reproduce studies using identical protocols to isolate variables.
- Meta-analysis : Compare findings across peer-reviewed studies, prioritizing those with rigorous controls (e.g., TEM for aggregation visualization, Thioflavin T assays for kinetics) .
- Example : Aggregation rates may vary due to trace metal ions in buffers; ICP-MS can detect such contaminants .
Q. What advanced strategies are recommended for studying the biological activity of this compound in cellular models?
- Answer : Design experiments using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility : Use immortalized cell lines (e.g., HEK293) for preliminary toxicity screens via MTT assays.
- Novelty : Investigate interactions with amyloidogenic proteins (e.g., Aβ42) using fluorescence resonance energy transfer (FRET).
- Ethical compliance : Adhere to institutional guidelines for cell culture and disposal .
- Relevance : Link findings to neurodegenerative disease models, citing prior work on phenylalanine-rich peptides .
Q. How should researchers address challenges in reproducing published results for this compound?
- Answer : Implement a reproducibility protocol:
- Detailed documentation : Include exact molar ratios, solvent brands, and equipment calibration data in supplemental materials .
- Data transparency : Share raw HPLC chromatograms, NMR spectra, and simulation parameters via repositories like Zenodo.
- Collaborative verification : Partner with independent labs to validate key findings, as recommended in NIH guidelines .
Q. What computational tools are most effective for predicting the membrane interactions of this compound?
- Answer : Combine:
- Molecular Docking : Use AutoDock Vina to model peptide-lipid bilayer interactions.
- Coarse-Grained MD : Tools like Martini enable simulations of large-scale membrane perturbations.
- Validation : Compare predictions with experimental data from surface plasmon resonance (SPR) or fluorescence anisotropy .
Methodological Frameworks
Q. What criteria should guide the selection of analytical techniques for this compound studies?
- Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome):
- Population : Define the peptide’s form (e.g., monomeric vs. aggregated).
- Intervention : Compare techniques (e.g., CD vs. NMR for structural analysis).
- Outcome : Prioritize techniques with high resolution and reproducibility, such as cryo-EM for aggregate morphology .
Data Presentation & Compliance
Q. How should researchers present conflicting data in manuscripts or grant applications?
- Answer : Follow Beilstein Journal guidelines:
- Dedicated section : Discuss contradictions in the "Results and Discussion" with hypotheses (e.g., solvent effects, kinetic vs. thermodynamic control).
- Visual aids : Use heatmaps or radar charts to contrast findings across studies .
- Ethical note : Disclose all funding sources and potential conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
